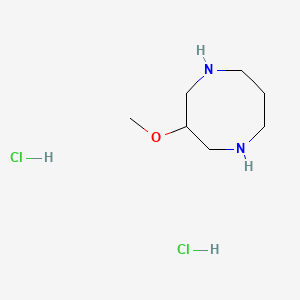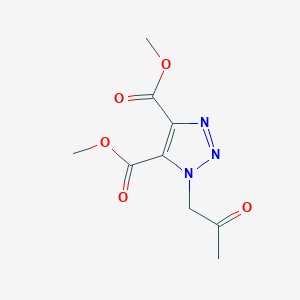
3-Methoxy-1,5-diazocane 2HCl
Vue d'ensemble
Description
3-Methoxy-1,5-diazocane 2HCl, also known as MDDAH, is a chemical compound with the CAS Number: 1824590-25-1 . It has a molecular weight of 217.14 . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-1,5-diazocane 2HCl is C7H18Cl2N2O . The InChI code is 1S/C7H16N2O.2ClH/c1-10-7-5-8-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methoxy-1,5-diazocane 2HCl is a white to yellow solid . It has a molecular weight of 217.14 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The study by Mittersteiner et al. (2019) demonstrates the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes through a catalyst-free, three-component one-pot method, indicating the potential for creating complex nitrogen-containing cycles which could share synthetic routes or applications with 3-Methoxy-1,5-diazocane derivatives (Mittersteiner et al., 2019).
Another research by Attanasi et al. (2014) reported the regioselective formation of 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazines, suggesting the versatility of methoxy groups in facilitating specific reactions, which could be relevant for modifying or understanding the behavior of 3-Methoxy-1,5-diazocane compounds (Attanasi et al., 2014).
Fluorescent and Spectroscopic Properties
- Klymchenko et al. (2003) explored the modulation of solvent-dependent dual emission in 3-hydroxychromones, highlighting how substituents can significantly impact the photophysical properties of organic compounds. This study may provide insights into how modifications like methoxy substitution could affect the properties of diazocanes for potential applications in molecular sensors or fluorescent markers (Klymchenko et al., 2003).
Application in Synthesis of Energetic Materials
- Zou et al. (2020) detailed the synthesis of 1,5-ditosyl-1,5-diazocane-3,7-dione in a microreactor, an intermediate for high-density energetic materials, demonstrating the importance of diazocane derivatives in synthesizing compounds with high energy content. This could imply potential uses for 3-Methoxy-1,5-diazocane 2HCl in the development of new materials or chemical synthesis pathways (Zou et al., 2020).
Molecular Interactions and Structural Analysis
- Research on 1,3-diazinane derivatives by Devarajegowda et al. (2011) could provide a structural and interaction framework applicable to understanding how 3-Methoxy-1,5-diazocane 2HCl might interact with other molecules, given its diazocane core structure. The study's focus on hydrogen bonding and molecular structure may offer clues to the binding and reactivity of similar compounds (Devarajegowda et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-1,5-diazocane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-7-5-8-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQKFLJKTDTSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,5-diazocane 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)












![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)